molecular formula C13H12N2O5 B5130235 N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5130235
M. Wt: 276.24 g/mol
InChI Key: YSPZYCZEUSIILM-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide is an organic compound with the molecular formula C13H12N2O5. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: N-(4-ethoxy-2-aminophenyl)furan-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
  • N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide
  • N-(4-ethoxy-2-nitrophenyl)pyrrole-2-carboxamide

Uniqueness

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential as an organic semiconductor, while the nitro and ethoxy groups contribute to its antibacterial properties .

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-2-19-9-5-6-10(11(8-9)15(17)18)14-13(16)12-4-3-7-20-12/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZYCZEUSIILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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